1,3-Thiazinane-4-carboxylic acid hydrochloride
Overview
Description
1,3-Thiazinane-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C5H10ClNO2S and a molecular weight of 183.66 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The compound is formed in vivo in humans as an adduct of homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), resulting in substituted thiazinane carboxylic acids .Molecular Structure Analysis
The SMILES string of the compound is O=C(O)C1NCSCC1.[H]Cl . The InChI key is PFKJMCMPMIGQRT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is reactive towards aldehydes in an aqueous environment . A gas chromatography–mass spectrometry (GC–MS) based method has been developed to identify and quantify this compound in human urine .Physical And Chemical Properties Analysis
The compound is a solid substance . It has an empirical formula of C5H10ClNO2S and a molecular weight of 183.66 .Scientific Research Applications
Metabolism and Sulfur Cycling
1,3-Thiazinane-4-carboxylic acid (TCA) is a metabolite formed in vivo through the reaction between homocysteine (Hcy) and formaldehyde (FA). This adduct plays a role in sulfur metabolism and may contribute to the regulation of Hcy levels in the body . Researchers investigate its impact on overall health and potential therapeutic implications.
Neuroprotection and Cognitive Enhancement
Pramiracetam, a nootropic compound, is structurally related to TCA. Researchers investigate its cognitive-enhancing effects, including memory improvement and neuroprotection. TCA’s role in these processes warrants further exploration .
Analytical Chemistry
TCA’s detection and quantification in biological samples are crucial for understanding its physiological roles. Gas chromatography coupled with mass spectrometry (GC–MS) methods have been developed to measure urinary TCA levels, aiding in clinical studies and diagnostics .
Mechanism of Action
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that it belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study suggests that it may be involved in the reaction of homocysteine (hcy) with formaldehyde (fa), providing 1,3-thiazinane-4-carboxylic acid . The downstream effects of this reaction on other biochemical pathways are yet to be fully understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Thiazinane-4-carboxylic acid hydrochloride are not well-studied. Its impact on bioavailability is currently unknown. A study has developed an effective analytical tool based on gas chromatography coupled with a mass spectrometry technique (gc–ms) for the determination of urinary 1,3-thiazinane-4-carboxylic acid .
Result of Action
As a unique chemical used by early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazinane-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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